molecular formula C11H14N2O B2924752 2-(2-aminophenyl)-N-cyclopropylacetamide CAS No. 926196-83-0

2-(2-aminophenyl)-N-cyclopropylacetamide

Cat. No. B2924752
CAS RN: 926196-83-0
M. Wt: 190.246
InChI Key: SNGKAKIDLUPAFA-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N-cyclopropylacetamide (2-ACP) is an important synthetic compound used in the pharmaceutical, chemical, and biotechnology industries. It has a wide range of applications, including the synthesis of drugs, the development of new drugs, and the investigation of biochemical and physiological effects. The compound is also used in research to study the mechanism of action and the biochemical and physiological effects of various drugs.

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

The cyclopropane ring, a core component of 2-(2-aminophenyl)-N-cyclopropylacetamide, serves as a conformational restrictor in various biologically active compounds to enhance their activity and elucidate bioactive conformations. For instance, the design of conformationally restricted analogues of histamine, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, leverages the cyclopropane ring to investigate the bioactive conformations of histamine H3 receptor agonists. This approach facilitates the synthesis of compounds with improved specificity and activity by restricting the conformational flexibility of the cyclopropane moiety, leading to the development of potent histamine analogues with significant therapeutic potential (Kazuta et al., 2002).

Novel Metabolic Pathways and Drug Conjugation

2-(2-Aminophenyl)-N-cyclopropylacetamide's structural analogues demonstrate novel metabolic pathways and drug conjugation mechanisms. The conversion of acetaminophen to N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies this. Such conjugation is crucial for the bioactivation of certain drugs, leading to potentiation of their pharmacological effects. This mechanism sheds light on the intricate processes involved in drug metabolism and the potential therapeutic applications of compounds related to 2-(2-aminophenyl)-N-cyclopropylacetamide (Högestätt et al., 2005).

Synthesis of Neurotransmitter Analogues

The cyclopropane ring is utilized in synthesizing substituted 2-phenylcyclopropylamines and neurotransmitter analogues like histamine and tryptamine. These compounds, known for their monoamine oxidase inhibition and hallucinogenic mimicry, are synthesized from readily available materials through efficient pathways. This highlights the potential of 2-(2-aminophenyl)-N-cyclopropylacetamide derivatives in developing new therapeutic agents targeting neurological disorders and mental health conditions (Faler & Joullié, 2007).

properties

IUPAC Name

2-(2-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGKAKIDLUPAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminophenyl)-N-cyclopropylacetamide

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